2-(3-Pyridyl)-2-pyrrolidinylethylamine vs. Piperidine Analogs: Enhanced nAChR Affinity Conferred by the Pyrrolidine Ring
In a series of 3-pyridylamine nAChR ligands, compounds incorporating a pyrrolidine ring were found to bind with enhanced affinity relative to their piperidine counterparts. This class-level inference, derived from a study of thirty 2-(3-pyridylaminomethyl) analogues, demonstrates the superior binding conferred by the pyrrolidinyl moiety present in 2-(3-Pyridyl)-2-pyrrolidinylethylamine [1].
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Piperidine-based analogues |
| Quantified Difference | Enhanced affinity (pyrrolidinyl > piperidinyl) |
| Conditions | nAChR ligand binding assay (class-level observation) |
Why This Matters
This class-level evidence supports the selection of 2-(3-Pyridyl)-2-pyrrolidinylethylamine over piperidine-based alternatives for research requiring higher nAChR affinity.
- [1] Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. *European Journal of Medicinal Chemistry*, *35*(11), 979-988. View Source
